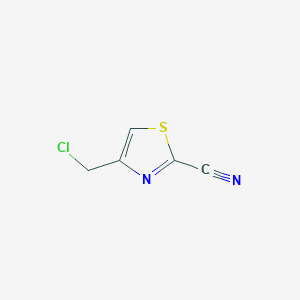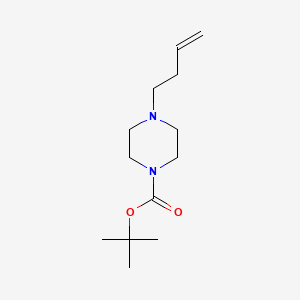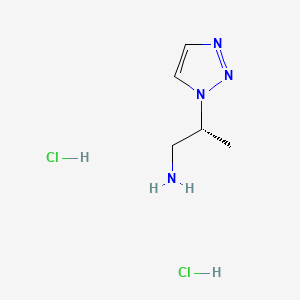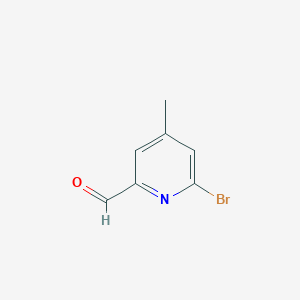
(3R)-3-methyl-1,4-oxazepanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-methyl-1,4-oxazepanehydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1,4-oxazepanehydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylamino-1,2-propanediol with a suitable carbonyl compound under acidic conditions to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-methyl-1,4-oxazepanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazepane N-oxides.
Reduction: Saturated oxazepane derivatives.
Substitution: Various substituted oxazepanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-methyl-1,4-oxazepanehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-methyl-1,4-oxazepanehydrochloride: The enantiomer of (3R)-3-methyl-1,4-oxazepanehydrochloride, which may have different biological activity.
1,4-oxazepane: The parent compound without the methyl group.
3-methyl-1,4-thiazepanehydrochloride: A sulfur analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(3R)-3-methyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
ZWOPTWBEJPCOAY-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@@H]1COCCCN1.Cl |
Kanonische SMILES |
CC1COCCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)

![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)


![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
